molecular formula C14H14N2O7S B2870710 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034426-14-5

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2870710
CAS No.: 2034426-14-5
M. Wt: 354.33
InChI Key: SWIJWHRXYBBIBI-UHFFFAOYSA-N
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Description

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a sulfonyl group attached to an azetidine ring, which is further connected to an oxazolidine-2,4-dione moiety. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, which is then further reacted with azetidine and oxazolidine-2,4-dione under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The azetidine and oxazolidine rings may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its structural elements, which confer specific reactivity and potential biological activity. The presence of both the azetidine and oxazolidine rings, along with the sulfonyl group, distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O7S/c17-13-8-23-14(18)16(13)9-6-15(7-9)24(19,20)10-1-2-11-12(5-10)22-4-3-21-11/h1-2,5,9H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJWHRXYBBIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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